2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe phenylethenyl group is then added via a Wittig reaction, which involves the use of a phosphonium ylide and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the phenylethenyl group to a phenylethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced phenylethyl derivatives, and substituted piperidine derivatives.
Scientific Research Applications
2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
- 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Uniqueness
This compound is unique due to its specific combination of a quinazolinone core, a piperidine ring, and a phenylethenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-6-5-11-25(15-16)22-23-14-19-20(24-22)12-18(13-21(19)26)10-9-17-7-3-2-4-8-17/h2-4,7-10,14,16,18H,5-6,11-13,15H2,1H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXMWXGPFQEMKH-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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